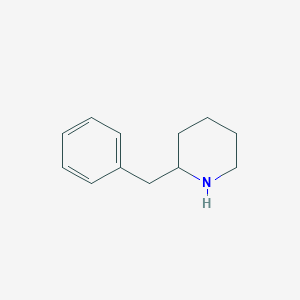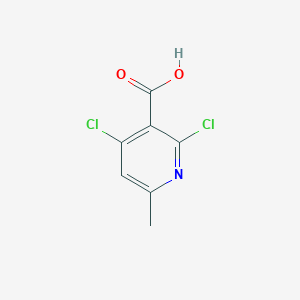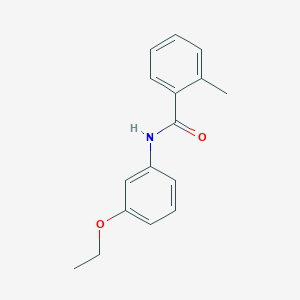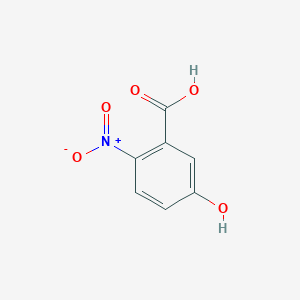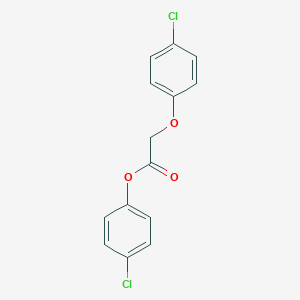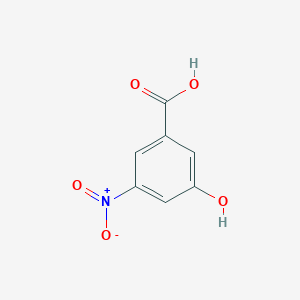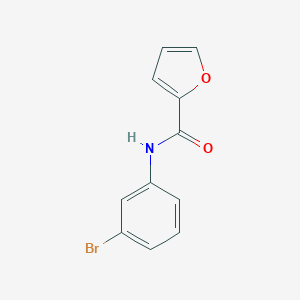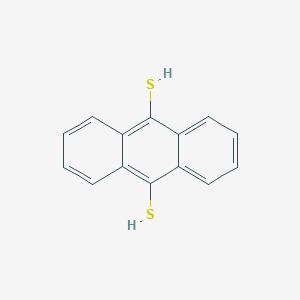
Anthracene-9,10-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene-9,10-dithiol (ADT) is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. ADT is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. It has a molecular formula of C14H8S2 and a molecular weight of 240.34 g/mol.
Mécanisme D'action
The mechanism of action of Anthracene-9,10-dithiol is based on its ability to undergo redox reactions. Anthracene-9,10-dithiol can be oxidized to form a radical cation or reduced to form a radical anion. These redox reactions can be used to study electron transfer processes in biological systems. In addition, Anthracene-9,10-dithiol can interact with biomolecules such as proteins and DNA through non-covalent interactions such as π-π stacking and hydrogen bonding.
Effets Biochimiques Et Physiologiques
Anthracene-9,10-dithiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Anthracene-9,10-dithiol has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, Anthracene-9,10-dithiol has been shown to have anti-inflammatory activity, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Anthracene-9,10-dithiol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of experimental conditions. Anthracene-9,10-dithiol is also a fluorescent probe that can be used to study the structure and dynamics of biomolecules. However, Anthracene-9,10-dithiol has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. In addition, Anthracene-9,10-dithiol can undergo non-specific interactions with biomolecules, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of Anthracene-9,10-dithiol in scientific research. One potential direction is the development of Anthracene-9,10-dithiol-based fluorescent probes for imaging biological systems. Another potential direction is the use of Anthracene-9,10-dithiol as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, Anthracene-9,10-dithiol can be used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires. Further research is needed to explore the potential applications of Anthracene-9,10-dithiol in these areas.
Conclusion:
In conclusion, Anthracene-9,10-dithiol is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. Anthracene-9,10-dithiol has been used as a fluorescent probe, redox-active molecule, and building block for the synthesis of functional materials. Anthracene-9,10-dithiol has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of Anthracene-9,10-dithiol in scientific research.
Méthodes De Synthèse
The synthesis of Anthracene-9,10-dithiol involves the reaction of anthracene with sulfur in the presence of a catalyst such as aluminum chloride. The reaction takes place at high temperature and produces Anthracene-9,10-dithiol as a yellow crystalline solid. The purity of Anthracene-9,10-dithiol can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Anthracene-9,10-dithiol has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for studying the structure and dynamics of biomolecules such as proteins and DNA. Anthracene-9,10-dithiol has also been used as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, Anthracene-9,10-dithiol has been used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires.
Propriétés
Numéro CAS |
86756-29-8 |
|---|---|
Nom du produit |
Anthracene-9,10-dithiol |
Formule moléculaire |
C14H10S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
anthracene-9,10-dithiol |
InChI |
InChI=1S/C14H10S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H |
Clé InChI |
QHWTVIYSEHVEKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



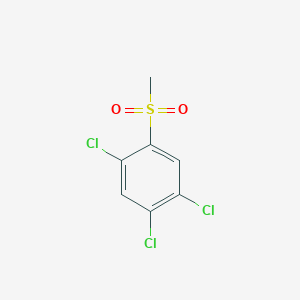

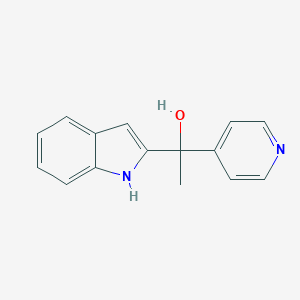
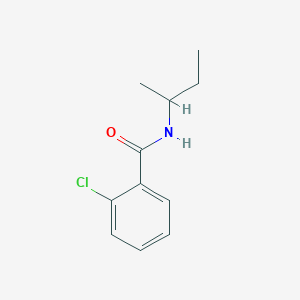
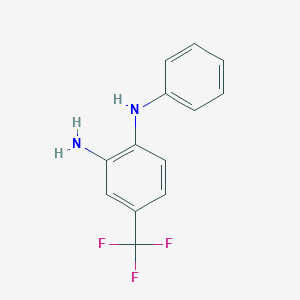
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
